Fmoc-S-trityl-L-Homocysteine Fmoc-S-trityl-L-Homocysteine
Brand Name: Vulcanchem
CAS No.: 167015-23-8
VCID: VC21542932
InChI: InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C38H33NO4S
Molecular Weight: 599.7 g/mol

Fmoc-S-trityl-L-Homocysteine

CAS No.: 167015-23-8

VCID: VC21542932

Molecular Formula: C38H33NO4S

Molecular Weight: 599.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-trityl-L-Homocysteine - 167015-23-8

Description

Fmoc-S-trityl-L-Homocysteine, with the molecular formula C38H33NO4S and a molecular weight of approximately 599.74 g/mol, is a derivative of homocysteine, an amino acid closely related to cysteine and methionine . This compound is widely used in peptide synthesis and research due to its unique properties, which enhance stability and solubility, making it an efficient tool in various chemical reactions .

Applications in Research

Fmoc-S-trityl-L-Homocysteine is utilized in several areas of research:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex peptide structures .

  • Drug Development: It plays a role in designing peptide-based drugs targeting specific biological pathways .

  • Bioconjugation: Facilitates the attachment of biomolecules to peptides, enhancing drug delivery systems and diagnostic tools .

  • Proteomics Research: Aids in studying protein interactions and functions .

  • Antioxidant Studies: Explored for its potential antioxidant properties .

Research Applications Table

Application AreaDescription
Peptide SynthesisKey building block for complex peptides
Drug DevelopmentDesign of peptide-based drugs
BioconjugationEnhances drug delivery and diagnostic tools
Proteomics ResearchStudies protein interactions and functions
Antioxidant StudiesPotential antioxidant properties

Comparison Table

CompoundMolecular FormulaMolecular WeightCAS Number
Fmoc-S-trityl-L-HomocysteineC38H33NO4S599.74 g/mol167015-23-8
Fmoc-Cys(Trt)-OHC37H31NO4S103213-32-7
CAS No. 167015-23-8
Product Name Fmoc-S-trityl-L-Homocysteine
Molecular Formula C38H33NO4S
Molecular Weight 599.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Standard InChI InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Standard InChIKey FKBGJLDYRSFHBT-DHUJRADRSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
PubChem Compound 12967784
Last Modified Aug 15 2023

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599.7366 g/mol